4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline
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Overview
Description
4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline is a chemical compound characterized by the presence of chloro, nitro, and trifluoromethyl groups attached to an aniline base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline typically involves multiple steps, including nitration, chlorination, and trifluoromethylation. One common method involves the nitration of aniline derivatives followed by chlorination and subsequent introduction of trifluoromethyl groups using reagents such as trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of 4-chloro-3-amino-N,N-bis(trifluoromethyl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of the nitro and trifluoromethyl groups can influence its reactivity and binding affinity to various biological molecules. The compound may exert its effects through pathways involving oxidative stress or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)aniline
- 4-Nitro-3-(trifluoromethyl)aniline
- N-(4-Chloro-3-nitrobenzylidene)-3-(trifluoromethyl)aniline
Uniqueness
4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline is unique due to the combination of chloro, nitro, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-chloro-3-nitro-N,N-bis(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6N2O2/c9-5-2-1-4(3-6(5)17(18)19)16(7(10,11)12)8(13,14)15/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHRYRASXSTHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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